molecular formula C12H18N4O B2446665 3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 938517-18-1

3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B2446665
CAS RN: 938517-18-1
M. Wt: 234.303
InChI Key: YHXOZLILJGXSHL-UHFFFAOYSA-N
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Description

“3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is a chemical compound . It is related to a series of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be analyzed using various spectroscopic methods such as NMR .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be studied using various techniques . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be determined using various analytical techniques .

Scientific Research Applications

Therapeutic Agent for Leukemia

“3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is structurally similar to Imatinib, which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.

Structural Studies

This compound has been structurally characterized only in the form of its piperazin-1-ium salt . These structural studies have elucidated that Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Conformation Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Analysis of contributions of various types of intermolecular interactions to the molecular surface revealed that π…π stacking is more typical for the folded conformation of Imatinib .

Derivatization Reagent

It can be used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .

Molecular Weight Determination

The molecular weight of “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” is 234.29752 . This information is crucial in various fields of research, including drug discovery, biochemistry, and molecular biology.

Synthesis of Other Compounds

“3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” can be used as a starting material or intermediate in the synthesis of other complex compounds . This makes it valuable in the field of organic synthesis.

Future Directions

The future directions for research on “3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one” could involve further evaluation of its biological activity, optimization of its synthesis, and exploration of its potential applications .

properties

IUPAC Name

3-amino-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-5-4-12(17)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXOZLILJGXSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

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